BENGHE Foundational & Exploratory

Check Availability & Pricing

L-368,935: A Technical Guide to its Safety and
Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L 368935

Cat. No.: B1673724

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,935 is a non-peptide, selective antagonist of the oxytocin receptor. It was initially
investigated for its potential therapeutic application in the management of preterm labor.[1][2]
This technical guide provides a comprehensive overview of the available safety and toxicity
data for L-368,935 and the closely related compound L-368,899, which is often used
interchangeably in scientific literature. The document summarizes key preclinical
pharmacokinetic data, outlines standard experimental protocols relevant to its safety
assessment, and visualizes the core signaling pathway affected by its mechanism of action.

Preclinical Safety and Toxicity Profile

While explicit preclinical toxicology studies detailing specific LD50 or No-Observed-Adverse-
Effect-Level (NOAEL) values for L-368,935 are not readily available in the public domain,
valuable insights can be drawn from pharmacokinetic studies conducted in relevant animal
models. These studies were foundational to the progression of the compound into early-stage
clinical trials.

Pharmacokinetics

Pharmacokinetic studies of the closely related compound L-368,899 were conducted in rats
and dogs, the two primary species utilized for toxicology assessments.[3][4] The compound
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demonstrated oral bioavailability in these species, a critical characteristic for its intended

therapeutic use.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for L-368,899[3][5]

Parameter Species Dose and Route Value
Half-life (t%2) Rat 1, 2.5, 10 mg/kg IV ~2 hours
Dog 1, 2.5, 10 mg/kg IV ~2 hours

Plasma Clearance Rat 1, 2.5 mg/kg IV 23-36 mL/min/kg
Dog 1, 2.5, 10 mg/kg IV 23-36 mL/min/kg

Volume of Distribution

Vdss) Rat 1, 2.5, 10 mg/kg IV 2.0-2.6 L/kg
Dog 1, 2.5, 10 mg/kg IV 3.4-4.9 L/kg

Oral Bioavailability Rat (female) 5 mg/kg PO 14%

Rat (male) 5 mg/kg PO 18%

Rat (male) 25 mg/kg PO 41%

Dog 5 mg/kg PO 17%

Dog 33 mg/kg PO 41%

Note: The pharmacokinetics of L-368,899 were found to be dose-dependent, with plasma

levels increasing more than proportionally with escalating oral doses, suggesting saturation of

metabolic pathways.[3]

Selectivity

L-368,935 is characterized by its high selectivity for the oxytocin receptor over the structurally

related vasopressin receptors (V1a and V2).[6][7] This selectivity is a crucial aspect of its safety

profile, as off-target effects on the vasopressin system could lead to undesirable cardiovascular

or renal effects. In studies with the related compound L-368,899, it was found to be over 40

times more selective for the oxytocin receptor than for vasopressin receptors.[6][8]
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Clinical Safety and Tolerability

L-368,899, the closely related compound to L-368,935, progressed to Phase | clinical trials for
the prevention of preterm labor.[1][3] Reports from these early human studies indicate that the
compound was "generally well-tolerated” when administered intravenously.[1] Furthermore, it
demonstrated significant plasma levels following oral administration.[1] In these trials, L-
368,899 was shown to effectively block oxytocin-stimulated uterine activity in postpartum
women.[1] Detailed tables of adverse events from these Phase | trials are not publicly
available.

Experimental Protocols

Specific, detailed experimental protocols for the toxicology studies of L-368,935 are not
published. However, based on the era of its development and standard regulatory guidelines
(e.g., from the International Council for Harmonisation - ICH), the preclinical safety assessment
would have included a battery of studies to define its toxicity profile. The following sections
describe the likely methodologies for these key experiments.

Acute Toxicity Studies

Objective: To determine the potential for toxicity after a single high dose of the substance and
to estimate the median lethal dose (LD50).

Methodology:
e Species: Typically conducted in two mammalian species, often rats and mice.

» Dosing: A single dose of L-368,935 would be administered via the intended clinical route
(oral) and a parenteral route (e.g., intravenous) for comparison. A range of doses would be
used to establish a dose-response relationship for toxicity.

o Observation Period: Animals would be observed for a period of 14 days for signs of toxicity,
including changes in behavior, weight, and for mortality.

» Endpoints: The primary endpoint would be the calculation of the LD50. At the end of the
observation period, a gross necropsy of all animals would be performed to identify any target
organs of toxicity.
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Repeated-Dose Toxicity Studies (Subchronic and
Chronic)

Objective: To characterize the toxicological profile of L-368,935 following repeated
administration over a prolonged period and to determine the No-Observed-Adverse-Effect-
Level (NOAEL).

Methodology:

Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g.,
dog), as suggested by the pharmacokinetic data.[3]

e Dosing: L-368,935 would be administered daily for a specified duration (e.g., 28 days or 90
days for subchronic studies). At least three dose levels (low, mid, high) and a control group
would be included.

« In-life Assessments: Regular monitoring of clinical signs, body weight, food consumption,
and detailed clinical observations.

o Terminal Assessments: At the end of the dosing period, blood samples would be collected for
hematology and clinical chemistry analysis. A comprehensive necropsy would be performed,
with organ weights recorded. A full range of tissues would be collected for histopathological
examination.

Developmental and Reproductive Toxicology (DART)
Studies

Objective: To evaluate the potential effects of L-368,935 on fertility, embryonic and fetal
development, and pre- and postnatal development.

Methodology:

 Fertility and Early Embryonic Development: Male and female rats would be dosed before
and during mating to assess effects on reproductive performance.

o Embryo-fetal Development: Pregnant animals (typically rats and rabbits) would be dosed
during the period of organogenesis. Fetuses would be examined for external, visceral, and

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9321512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

skeletal malformations.

o Pre- and Postnatal Development: Pregnant and lactating animals would be dosed, and the
effects on the mothers and the growth and development of the offspring would be evaluated.

Signaling Pathway and Experimental Workflow
Oxytocin Receptor Signaling Pathway

L-368,935 exerts its pharmacological effect by blocking the oxytocin receptor, a G-protein
coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding to its
receptor is the Gg/11 pathway, which leads to an increase in intracellular calcium and
subsequent smooth muscle contraction.
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Caption: Oxytocin receptor signaling and the inhibitory action of L-368,935.

General Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a compound like L-368,935 follows a structured workflow
designed to meet regulatory requirements for an Investigational New Drug (IND) application.
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Caption: A generalized workflow for the preclinical safety assessment of L-368,935.
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Conclusion

L-368,935 is a selective oxytocin receptor antagonist with demonstrated oral bioavailability in
preclinical species. Early clinical data suggests it is well-tolerated in humans. While specific
quantitative data from dedicated toxicology studies are not publicly available, the
pharmacokinetic profile and the general safety information supported its initial clinical
development. The primary mechanism of action involves the blockade of the Gg/PLC signaling
pathway, preventing oxytocin-induced smooth muscle contraction. Further research into the
detailed safety and toxicity of L-368,935 would be beneficial for a complete understanding of its
risk-benefit profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC
[pmc.ncbi.nlm.nih.gov]

» 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats
and dogs - PubMed [pubmed.ncbi.nim.nih.gov]

» 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in
rats and dogs. | Semantic Scholar [semanticscholar.org]

e 5. medchemexpress.com [medchemexpress.com]

¢ 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-
368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nim.nih.gov]

e 7. caymanchem.com [caymanchem.com]
o 8.L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

» To cite this document: BenchChem. [L-368,935: A Technical Guide to its Safety and Toxicity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673724#safety-and-toxicity-profile-of-1-368-935]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1673724?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8714024/
https://pubmed.ncbi.nlm.nih.gov/8714024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3235456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3235456/
https://pubmed.ncbi.nlm.nih.gov/9321512/
https://pubmed.ncbi.nlm.nih.gov/9321512/
https://www.semanticscholar.org/paper/Pharmacokinetics-and-disposition-of-the-oxytocin-in-Thompson-Vincent/bc65a3ba43be37564d9d7bfc4311865272c76936
https://www.semanticscholar.org/paper/Pharmacokinetics-and-disposition-of-the-oxytocin-in-Thompson-Vincent/bc65a3ba43be37564d9d7bfc4311865272c76936
https://www.medchemexpress.com/L-368,899_hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938559/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10938559/
https://www.caymanchem.com/product/29868/l-368-899-hydrochloride
https://www.tocris.com/products/l-368-899-hydrochloride_2641
https://www.benchchem.com/product/b1673724#safety-and-toxicity-profile-of-l-368-935
https://www.benchchem.com/product/b1673724#safety-and-toxicity-profile-of-l-368-935
https://www.benchchem.com/product/b1673724#safety-and-toxicity-profile-of-l-368-935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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